molecular formula C20H32O3 B1241575 11,12-Epoxy-5,8,14-eicosatrienoic acid CAS No. 81276-02-0

11,12-Epoxy-5,8,14-eicosatrienoic acid

Cat. No. B1241575
CAS RN: 81276-02-0
M. Wt: 320.5 g/mol
InChI Key: DXOYQVHGIODESM-ATELOPIESA-N
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Description

11,12-Epoxy-5,8,14-eicosatrienoic acid (5,8,14-EET) is a fatty acid epoxide found in many organisms, including humans, and is involved in a wide range of biological processes. It is an important intermediate in the arachidonic acid cascade, which is involved in inflammation, immune response, and vascular integrity. 5,8,14-EET is also a potent activator of the nuclear receptor PPARalpha, and is involved in energy metabolism. In addition, 5,8,14-EET has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects.

Scientific Research Applications

Metabolic Pathways and Biochemical Properties

  • Stereochemistry and Fungal Interaction : A study by Hamberg, Herman, and Jacobsson (1986) in Biochimica et Biophysica Acta explored the stereochemical structures of epoxy alcohols including 11,12-epoxy-5,8,14-eicosatrienoic acid. These compounds were found in the fungus Saprolegnia parasitica, highlighting their potential biological roles in fungal biochemistry (Hamberg, Herman, & Jacobsson, 1986).
  • Conversion and Synthesis in Aorta : Research by Funk and Powell (1983) in Prostaglandins described the conversion of 8,11,14-eicosatrienoic acid to 11,12-epoxy-10-hydroxy-8-heptadecenoic acid in fetal calf aorta. This highlights a specific metabolic pathway in vascular tissues involving this compound (Funk & Powell, 1983).

Physiological Implications and Mechanisms

  • Role in Endothelial Function : Duflot et al. (2017) in Analytical and Bioanalytical Chemistry developed a method to quantify regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma, especially during endothelial stimulation. This research underscores the significance of these compounds, including this compound, in monitoring and understanding endothelial function (Duflot et al., 2017).
  • Anti-Inflammatory Properties : A study by Campbell (2000) in Trends in Pharmacological Sciences highlighted the anti-inflammatory role of epoxyeicosatrienoic acids, including 11,12-EET. These acids are released by endothelial cells in response to stimuli and have significant implications for vascular health and disease (Campbell, 2000).

Vascular and Cellular Effects

  • Metabolism in Endothelial Cells : Fang et al. (2001) in The Journal of Biological Chemistry explored the metabolism of epoxyeicosatrienoic acids in endothelial cells, focusing on their conversion to dihydroxyeicosatrienoic acid. This research provides insights into the complex pathways and potential therapeutic implications of these acids in vascular health (Fang et al., 2001).

Epidermal and Dermatological Aspects

  • Role in Skin Microsomes : Research by Du et al. (2006) in Journal of Pharmacology and Experimental Therapeutics demonstrated the presence of a biosynthetic pathway for 12-hydroxy-5,8,14-eicosatrienoic acid in mouse skin microsomes, implicating the role of similar compounds like this compound in skin physiology (Du et al., 2006).

Vasodilatory Effects and Mechanisms

  • Vasodilatory Properties and Structure-Activity Relationship : A study by Falck et al. (2003) in American Journal of Physiology. Heart and Circulatory Physiology examined the vasodilatory properties of 14,15-EET analogs, including this compound. This research provides insights into the structural requirements for the vasodilatory action of these compounds (Falck et al., 2003).

Novel Pathways and Mechanisms

  • Identification in Blood Platelets : Walker, Jones, and Wilson (1979) in Prostaglandins identified an epoxy-hydroxy compound related to this compound in blood platelets, suggesting its potential role in platelet function and hemostasis (Walker, Jones, & Wilson, 1979).

properties

IUPAC Name

(5E,8E)-10-[3-[(E)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6+,12-9+,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOYQVHGIODESM-ATELOPIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/CC1C(O1)C/C=C/C/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81276-02-0
Record name 11,12-Epoxy-5,8,14-eicosatrienoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081276020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of N-hydroxy-N'-(4-butyl-2-methylphenyl)-formamidine (HET0016) on the production of 11,12-EET?

A1: HET0016, a known inhibitor of 20-HETE synthesis, also exhibits inhibitory effects on the production of 11,12-EET. The research demonstrated that HET0016 inhibits the cytochrome P450 4A (CYP4A) enzymes, specifically CYP4A2 and CYP4A3, which are responsible for the formation of 11,12-EET from arachidonic acid. The IC50 values for 11,12-EET production by CYP4A2 and CYP4A3 were found to be 12.7 nM and 22.0 nM, respectively []. This suggests that HET0016 can significantly reduce the production of 11,12-EET by inhibiting these specific CYP enzymes.

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